4-Fluorophenyl 4-methoxy-3-methylbenzene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluorophenyl 4-methoxy-3-methylbenzene-1-sulfonate is an organic compound that belongs to the class of sulfonates It is characterized by the presence of a fluorophenyl group, a methoxy group, and a methyl group attached to a benzene ring, which is further connected to a sulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluorophenyl 4-methoxy-3-methylbenzene-1-sulfonate typically involves the sulfonation of 4-fluorophenyl 4-methoxy-3-methylbenzene. This can be achieved through the reaction of the corresponding phenol derivative with a sulfonating agent such as chlorosulfonic acid or sulfur trioxide in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out under controlled temperature conditions to ensure the selective formation of the sulfonate ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to the large-scale production of this compound with high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the sulfonate group, converting it to a sulfonic acid or even further to a sulfide.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium amide or thiourea under basic conditions.
Major Products:
- Oxidation products include 4-methoxy-3-methylbenzoic acid and 4-methoxy-3-methylbenzaldehyde.
- Reduction products include 4-fluorophenyl 4-methoxy-3-methylbenzenesulfonic acid and 4-fluorophenyl 4-methoxy-3-methylbenzene sulfide.
- Substitution products vary depending on the nucleophile used.
Scientific Research Applications
4-Fluorophenyl 4-methoxy-3-methylbenzene-1-sulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials, including dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 4-Fluorophenyl 4-methoxy-3-methylbenzene-1-sulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonate group can form strong ionic interactions with positively charged amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The fluorophenyl and methoxy groups can enhance binding affinity through hydrophobic interactions and hydrogen bonding.
Comparison with Similar Compounds
- 4-Fluorophenyl 4-methoxybenzene-1-sulfonate
- 4-Fluorophenyl 3-methylbenzene-1-sulfonate
- 4-Methoxy-3-methylbenzene-1-sulfonate
Comparison: 4-Fluorophenyl 4-methoxy-3-methylbenzene-1-sulfonate is unique due to the presence of both fluorine and methoxy groups, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, while the methoxy group can increase its solubility and potential for hydrogen bonding. These features make it a valuable compound for various applications compared to its analogs.
Properties
IUPAC Name |
(4-fluorophenyl) 4-methoxy-3-methylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FO4S/c1-10-9-13(7-8-14(10)18-2)20(16,17)19-12-5-3-11(15)4-6-12/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSPXGXVMAAOWQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)OC2=CC=C(C=C2)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.